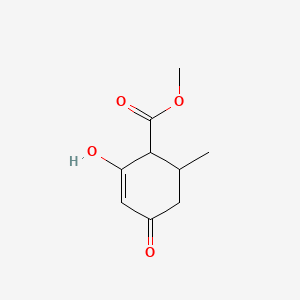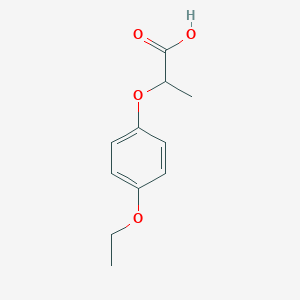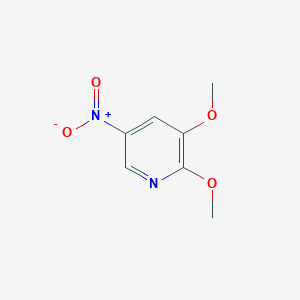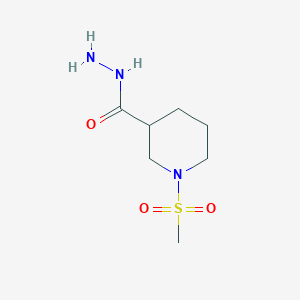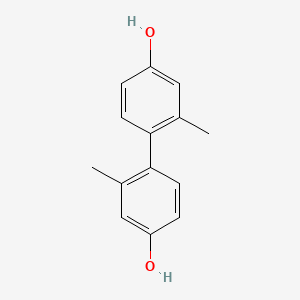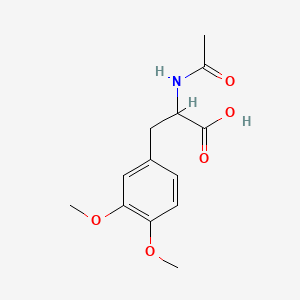
Quinoline, 4-chloro-, 1-oxide
Overview
Description
Quinoline is an organic compound derived from quinoline . It is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various methods over the last few decades . These methods include classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
Quinoline is a nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . It has been used in various transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .Physical And Chemical Properties Analysis
Quinoline is a stable liquid with a boiling point of 237 °C . It is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine .Scientific Research Applications
Tuberculosis Treatment
Quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives have shown promise in the treatment of tuberculosis, demonstrating in vitro and in vivo efficacy against Mycobacterium tuberculosis, including strains resistant to existing antitubercular drugs. This suggests a novel mode of action for these compounds, potentially offering a new avenue for tuberculosis therapy (E. Vicente et al., 2008).
Catalytic Functionalization
Transition-metal-catalyzed site-selective C–H functionalization of quinolines, including quinoline N-oxides, has been extensively studied, providing efficient methods for obtaining substituted quinolines. This approach is significant for synthesizing biologically active compounds and functional materials, highlighting the versatility of quinoline scaffolds in chemical synthesis (Tomohiro Iwai & M. Sawamura, 2015).
Anticancer and Antimicrobial Activities
Quinoxaline 1,4-di-N-oxides (QdNOs) possess a wide range of biological properties, including antimicrobial, antitumoral, and anti-inflammatory/antioxidant activities. The diverse activities of QdNOs suggest their broad applications in human and veterinary medicine, although their modes of action are not fully understood, which is crucial for the development of new QdNO drugs (Guyue Cheng et al., 2016).
Photovoltaic Properties
Quinoline derivatives have been explored for their photovoltaic properties, indicating potential applications in organic–inorganic photodiode fabrication. The study of such derivatives provides insights into the design of efficient photovoltaic devices, expanding the utility of quinoline compounds beyond medicinal applications (H. Zeyada et al., 2016).
Environmental Remediation
Studies on the photocatalytic degradation of quinoline using mixed oxide ZnO-TiO2 catalysts have shown high efficiency in degrading quinoline, a recalcitrant pollutant, under optimal conditions. This research suggests the potential of using ZnO-TiO2 photocatalysts for the environmental remediation of heterocyclic aromatic compounds (D. Gupta et al., 2020).
Mechanism of Action
Target of Action
Quinoline derivatives, including 4-chloroquinoline 1-oxide, have been found to exhibit a broad spectrum of biological activities, such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries . .
Mode of Action
The mode of action of quinoline derivatives is diverse and depends on the specific compound and its structural features . For instance, some quinoline derivatives have been found to inhibit the proliferation of certain cancer cells . .
Biochemical Pathways
Quinoline derivatives can influence various biochemical pathways. For example, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site . .
Result of Action
The result of the action of quinoline derivatives can vary widely. For instance, some quinoline derivatives have demonstrated cytotoxic effects on certain cancer cells . .
Future Directions
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The primary focus of future research could be to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . This could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .
Biochemical Analysis
Biochemical Properties
Quinoline, 4-chloro-, 1-oxide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. This compound acts as an inhibitor of these enzymes, affecting their catalytic activity. Additionally, it has been observed to bind with DNA, leading to potential mutagenic effects. The compound also interacts with proteins involved in cell signaling pathways, such as kinases, thereby influencing cellular responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspases and other apoptotic proteins. This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. In normal cells, this compound can cause oxidative stress by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It binds to cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of various substrates. This compound also interacts with DNA, causing structural changes that can lead to mutations. Additionally, this compound modulates the activity of kinases and other signaling proteins, affecting downstream signaling pathways and gene expression. These interactions collectively contribute to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to cause persistent oxidative stress and DNA damage in cells, leading to potential carcinogenic effects. In in vitro studies, the compound’s effects on cellular function have been observed to vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while at higher doses, it can cause significant toxicity, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. High doses of this compound can also cause neurotoxicity, affecting the central nervous system .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also lead to the generation of reactive intermediates, which can cause cellular damage and contribute to its toxic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its toxic effects. Its distribution within cells can also influence its biological activity and interactions with biomolecules .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the nucleus, where it can interact with DNA and affect gene expression. Its localization in mitochondria can also contribute to its ability to induce oxidative stress and apoptosis .
properties
IUPAC Name |
4-chloro-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-5-6-11(12)9-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMGFEQLZDIREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395795 | |
| Record name | Quinoline, 4-chloro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4637-59-6 | |
| Record name | Quinoline, 4-chloro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Chloroquinoline 1-oxide react with nucleophiles?
A1: 4-Chloroquinoline 1-oxide displays interesting reactivity with various nucleophiles. For example, it reacts with activated acetylenes to yield furo[3,2-c]quinolines. [] This reaction highlights the potential of this compound as a building block for the synthesis of more complex heterocyclic systems.
Q2: What are the typical reaction conditions for reactions involving 4-Chloroquinoline 1-oxide?
A2: Reaction conditions vary depending on the specific reaction. For instance, the reaction with 2-phenyl-2-thiazolin-4-one is typically carried out in the presence of acetic anhydride at room temperature. [] On the other hand, reactions with carbanions might be facilitated by phase-transfer catalysts. [] The choice of solvent and temperature also plays a crucial role in dictating the reaction outcome.
Q3: Can 4-Chloroquinoline 1-oxide be deoxygenated?
A3: Yes, 4-Chloroquinoline 1-oxide can be deoxygenated using chromium(II) chloride in solvents like acetone, methanol, or chloroform. [] Interestingly, the reaction time influences the product outcome. Short reaction times (e.g., 1 minute) lead to selective deoxygenation, while longer reaction times (e.g., 20 minutes) result in both dechlorination and deoxygenation. [] This highlights the importance of careful reaction optimization.
Q4: Are there any notable reactions of 4-Chloroquinoline 1-oxide with indoles?
A4: 4-Chloroquinoline 1-oxide reacts with indoles in the presence of acylating agents like tosyl chloride or benzoyl chloride. [, ] This reaction leads to the formation of 3-substituted indoles, showcasing the compound's ability to participate in reactions that modify the indole framework, a structure prevalent in many biologically active molecules.
Q5: What can you tell us about the complexation behavior of 4-Chloroquinoline 1-oxide?
A5: 4-Chloroquinoline 1-oxide acts as a ligand, forming complexes with lanthanoid perchlorates. [, ] This complexation behavior opens avenues for investigating its potential in coordination chemistry and materials science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



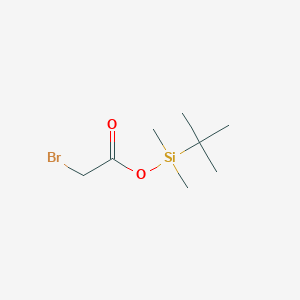
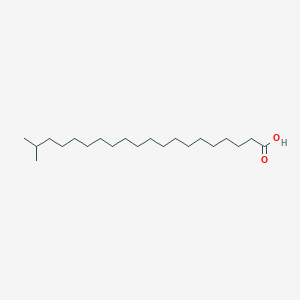
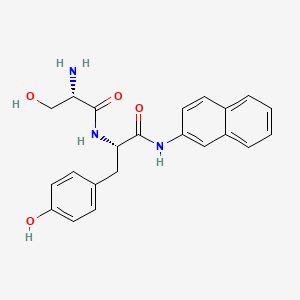
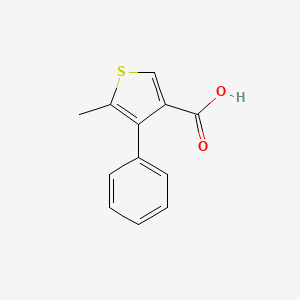
![5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598274.png)
